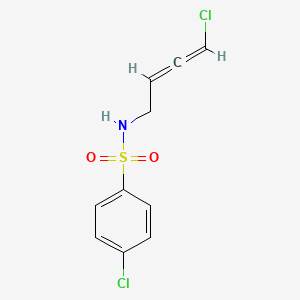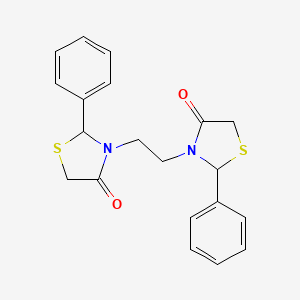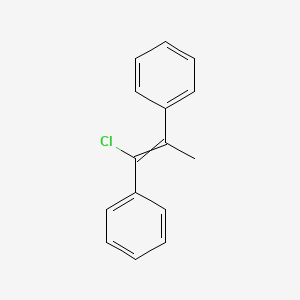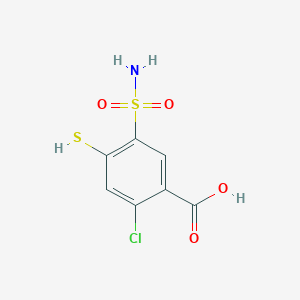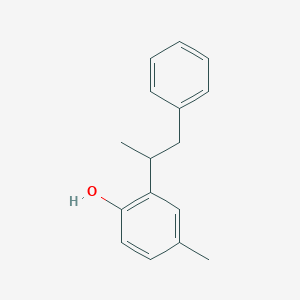
1,1'-Peroxybis(2-tert-butylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Peroxybis(2-tert-butylbenzene) is an organic peroxide compound characterized by the presence of two tert-butylbenzene groups connected via a peroxide linkage. This compound is known for its stability and is used in various chemical processes due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-Peroxybis(2-tert-butylbenzene) can be synthesized through the reaction of 2-tert-butylphenol with hydrogen peroxide in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the peroxide linkage between the two tert-butylbenzene groups.
Industrial Production Methods
Industrial production of 1,1’-Peroxybis(2-tert-butylbenzene) often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Peroxybis(2-tert-butylbenzene) undergoes various chemical reactions, including:
Oxidation: The peroxide linkage can be cleaved under oxidative conditions, leading to the formation of tert-butylbenzene derivatives.
Reduction: Reduction of the peroxide linkage can yield the corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.
Major Products
Oxidation: Tert-butylbenzene derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted tert-butylbenzene compounds.
Wissenschaftliche Forschungsanwendungen
1,1’-Peroxybis(2-tert-butylbenzene) has a wide range of applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role as an oxidizing agent.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Employed in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1’-Peroxybis(2-tert-butylbenzene) involves the cleavage of the peroxide linkage, leading to the formation of reactive oxygen species. These reactive intermediates can interact with various molecular targets, including proteins, nucleic acids, and lipids, resulting in oxidative modifications. The compound’s effects are mediated through pathways involving oxidative stress and redox signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylbenzene: A simpler compound with a single tert-butyl group attached to a benzene ring.
1,4-Di-tert-butylbenzene: Contains two tert-butyl groups attached to a benzene ring in the para positions.
tert-Butyl hydroperoxide: Contains a tert-butyl group attached to a hydroperoxide functional group.
Uniqueness
1,1’-Peroxybis(2-tert-butylbenzene) is unique due to its peroxide linkage, which imparts distinct chemical reactivity and stability compared to other tert-butylbenzene derivatives. This compound’s ability to generate reactive oxygen species makes it valuable in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
92139-04-3 |
|---|---|
Molekularformel |
C20H26O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
1-tert-butyl-2-(2-tert-butylphenyl)peroxybenzene |
InChI |
InChI=1S/C20H26O2/c1-19(2,3)15-11-7-9-13-17(15)21-22-18-14-10-8-12-16(18)20(4,5)6/h7-14H,1-6H3 |
InChI-Schlüssel |
XWNZUULCIYEPFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC=C1OOC2=CC=CC=C2C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


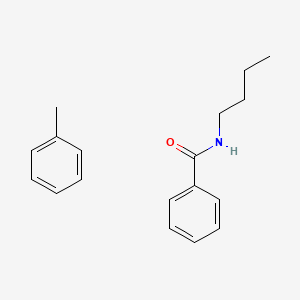
![2-[({4-[(E)-(5-Ethoxy-1,3-thiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14356642.png)

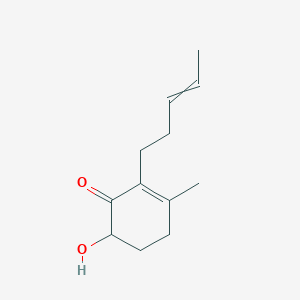
![(7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane](/img/structure/B14356658.png)
